molecular formula C12H12BrF3O2 B14051485 1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14051485
M. Wt: 325.12 g/mol
InChI Key: JKKYUYYUFNPNPG-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, ethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 4-ethoxy-2-(trifluoromethyl)acetophenone. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like ethanol or acetone and catalysts to facilitate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.

Scientific Research Applications

1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy and trifluoromethyl groups can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic attack, reduction, or oxidation processes, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 2-Bromo-5-ethoxybenzotrifluoride

Uniqueness

1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is unique due to its combination of bromine, ethoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for targeted synthesis and functionalization.

Properties

Molecular Formula

C12H12BrF3O2

Molecular Weight

325.12 g/mol

IUPAC Name

1-bromo-1-[4-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12BrF3O2/c1-3-18-8-4-5-9(11(13)7(2)17)10(6-8)12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

JKKYUYYUFNPNPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Br)C(F)(F)F

Origin of Product

United States

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